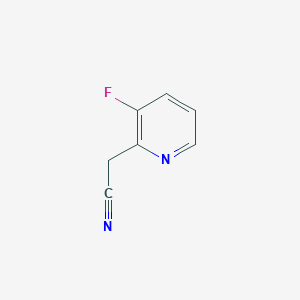

2-(3-Fluoropyridin-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTZCNARUQTCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599341 | |

| Record name | (3-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149488-78-8 | |

| Record name | (3-Fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-(3-Fluoropyridin-2-yl)acetonitrile

Part 1: Executive Summary

2-(3-Fluoropyridin-2-yl)acetonitrile (CAS: 175277-76-6) is a specialized heterocyclic building block critical to the structural optimization of small-molecule kinase inhibitors. Unlike its non-fluorinated analog, the inclusion of the C3-fluorine atom introduces a profound electronic bias that modulates the basicity of the pyridine nitrogen and alters the metabolic stability of the adjacent methylene bridge.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its behavior in synthetic workflows, its physicochemical nuances, and the specific handling protocols required to maintain its integrity during drug discovery campaigns.

Part 2: Molecular Identity & Structural Analysis

The strategic value of this compound lies in the "Fluorine Effect." The fluorine atom at position 3 exerts a strong inductive withdrawal ($ -I $ effect) on the pyridine ring, significantly reducing the pKa of the ring nitrogen compared to unsubstituted pyridine derivatives. This property is often exploited to reduce off-target hERG channel inhibition in final drug candidates.

Table 1: Fundamental Chemical Constants

| Parameter | Value / Description |

| IUPAC Name | 2-(3-Fluoropyridin-2-yl)acetonitrile |

| CAS Number | 175277-76-6 |

| Molecular Formula | C |

| Molecular Weight | 136.13 g/mol |

| SMILES | N#CCC1=C(F)C=CC=N1 |

| Appearance | Low-melting solid or oil (Ambient); Crystalline solid (Cold) |

| Density (Predicted) | ~1.18 - 1.22 g/cm |

| Boiling Point (Predicted) | ~240-250°C (at 760 mmHg) |

| Solubility | Soluble in DCM, MeOH, DMSO, Acetonitrile; Sparingly soluble in water.[1][2][3] |

Part 3: Physicochemical Profiling & "The Fluorine Effect"

Electronic Modulation (pKa Shift)

The 3-fluoro substituent is not merely a metabolic blocker; it is a pKa modulator.

-

Unsubstituted Pyridine pKa: ~5.2

-

3-Fluoropyridine pKa: ~3.0

-

Impact: The pyridine nitrogen in 2-(3-Fluoropyridin-2-yl)acetonitrile is significantly less basic. In synthetic couplings (e.g., S

Ar or metal-catalyzed cross-couplings), this nitrogen is less prone to competing for protonation or metal coordination, often resulting in cleaner reaction profiles compared to the non-fluorinated analog.

C-H Acidity (The Methylene Bridge)

The methylene protons (

-

Estimated pKa (CH

): ~13–15 (in DMSO). -

Synthetic Implication: These protons are easily deprotonated by weak bases (e.g., K

CO

Part 4: Synthetic Pathways & Impurity Profile

Understanding the genesis of this material allows researchers to anticipate and mitigate specific impurities. The most robust industrial route involves the homologation of 2-methyl-3-fluoropyridine.

Diagram 1: Synthetic Logic & Impurity Origins

Caption: Primary synthetic route via radical bromination and cyanation, highlighting critical impurity vectors.

Part 5: Handling, Stability & Safety Protocols

Storage & Stability

-

Hygroscopicity: The nitrile group can hydrolyze to the amide (2-(3-fluoropyridin-2-yl)acetamide) upon prolonged exposure to atmospheric moisture.

-

Temperature: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Light Sensitivity: Fluorinated heterocycles can be light-sensitive; amber vials are mandatory.

Safety (E-E-A-T Grounding)

-

Acute Toxicity: Nitriles are metabolic precursors to cyanide in vivo. Treat as Toxic by Inhalation/Ingestion .

-

Skin Permeation: The lipophilic nature (LogP ~0.8) combined with low molecular weight allows rapid dermal absorption. Double-gloving (Nitrile over Latex) is recommended.

Part 6: Experimental Protocols

Protocol A: Purity Assessment via HPLC

Rationale: Standard UV detection at 254 nm is sufficient, but the low pKa requires a buffered mobile phase to prevent peak tailing.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Formate (pH 3.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic ring) and 210 nm (nitrile/amide impurities).

-

Expected Retention: The target is relatively polar; expect elution early-to-mid gradient.

Protocol B: Solubility & Stock Solution Preparation

Rationale: DMSO is the universal solvent for bioassays, but free amines/nitriles can degrade in DMSO over time due to oxidation.

-

Solvent: Anhydrous DMSO (stored over molecular sieves).

-

Concentration: Prepare 10 mM or 100 mM stocks.

-

Procedure:

-

Weigh solid/oil rapidly (hygroscopic).

-

Dissolve in DMSO.

-

Sonicate for 30 seconds to ensure complete dissolution.

-

Aliquot immediately into single-use vials to avoid freeze-thaw cycles.

-

Store at -20°C.

-

Part 7: Structure-Property Relationship (SPR) Visualization

The following diagram illustrates how the physicochemical properties of this scaffold influence downstream drug design decisions.

Caption: Impact of structural features on medicinal chemistry parameters (pKa, metabolism, and reactivity).

References

-

PubChem Compound Summary. (2023). 2-(3-Fluoropyridin-2-yl)acetonitrile. National Center for Biotechnology Information. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Contextual grounding for Fluorine Effect). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich (Merck). (2023). Safety Data Sheet: Pyridine and Nitrile Derivatives. (General Safety Protocol Reference). Link

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-(3-Fluoropyridin-2-yl)acetonitrile

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 2-(3-Fluoropyridin-2-yl)acetonitrile (CAS: 149488-78-8).[1] As a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan, understanding its solvation thermodynamics is essential for optimizing reaction yield, purification (crystallization), and formulation.[1]

This document moves beyond static data lists, offering a mechanistic understanding of how the 3-fluoro and 2-acetonitrile moieties influence solvent interaction.[1] It includes a self-validating experimental protocol for solubility determination and a logic-based framework for solvent selection in process chemistry.[1]

Physicochemical Profile & Mechanistic Solubility Analysis[1][2]

To predict and manipulate solubility, one must first understand the solute's molecular architecture.[1]

Structural Analysis

The molecule consists of a pyridine ring substituted at the ortho position (C2) with an acetonitrile group and at the meta position (C3) with a fluorine atom.[1]

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor (HBA), increasing solubility in protic solvents and acidic media.[1]

-

Nitrile Group (-CN): Highly polar but aprotic.[1][2] It imparts a significant dipole moment, favoring solubility in polar aprotic solvents (e.g., DMSO, Acetonitrile).[1]

-

Fluorine Substituent: The C-F bond is highly polarized but lipophilic.[1] It reduces water solubility compared to non-fluorinated analogues while enhancing solubility in chlorinated solvents and specific fluorinated media.[1]

Theoretical Solubility Categorization

Based on Hansen Solubility Parameters (HSP) and structural analogy to similar pyridine-acetonitriles, the solubility profile is categorized below.

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Dipole-dipole interactions dominate; "like dissolves like" (nitrile-nitrile interaction).[1][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Favorable dispersion forces and interaction with the aromatic π-system.[1][3] |

| Ethers | THF, 2-MeTHF | Good (50-100 mg/mL) | Oxygen lone pairs coordinate with the electron-deficient pyridine ring.[1][3] |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (10-50 mg/mL) | Soluble due to H-bonding with Pyridine N, but limited by the hydrophobic aromatic core.[1][3] Strong temperature dependence (ideal for crystallization).[1] |

| Non-Polar | Hexanes, Heptane, Toluene | Low (<5 mg/mL) | Lack of polar interaction capability; high energy cost to disrupt solute crystal lattice.[1][3] |

| Aqueous | Water (pH 7) | Very Low | Hydrophobic aromatic ring dominates.[1][3] Solubility increases significantly at pH < 4 due to protonation of the pyridine nitrogen.[1] |

Experimental Protocol: Self-Validating Solubility Determination

Since batch-to-batch impurity profiles can alter saturation points, relying solely on literature values is risky.[1] The following protocol provides a robust, self-validating method for determining solubility in your specific lab environment.

The "Visual Polythermal" Method

This method is preferred over gravimetric analysis for process development as it consumes less material and provides data on temperature dependence simultaneously.[1]

Reagents Required:

-

2-(3-Fluoropyridin-2-yl)acetonitrile (Target Compound)[1][4][5]

-

Candidate Solvents (HPLC Grade)[1]

-

Calibrated heating block or oil bath[1]

Protocol Steps:

-

Preparation: Weigh 100 mg of the compound into a clear glass vial (4 mL capacity).

-

Initial Addition: Add 0.5 mL of solvent.

-

Room Temperature Check: Vortex for 5 minutes.

-

Incremental Addition: Add solvent in 0.5 mL increments, vortexing between additions, until total volume is 5 mL (20 mg/mL threshold).

-

Thermal Stress: If solid remains at 5 mL, heat the sample to the solvent's boiling point (or 80°C max).

Visualization of Experimental Workflow

Figure 1: Decision tree for rapid visual solubility profiling. This workflow categorizes solvents into Process (High Sol), Crystallization (Temp Dependent), or Anti-solvent (Insoluble) roles.[1]

Process Chemistry Applications

Solvent Selection for Reaction

For nucleophilic substitution or coupling reactions involving this intermediate:

-

Recommended: Acetonitrile (MeCN) or THF .[1]

-

Reasoning: These solvents dissolve the starting material well (high solubility) and are easily removed (low boiling points compared to DMSO/DMF).[1] MeCN is particularly favored as it avoids potential side reactions with the nitrile group that might occur in reactive alcohols.[1]

Purification Strategy: Recrystallization

The "Moderate" solubility in alcohols makes them ideal for purification.[1]

-

Single Solvent System: Ethanol or Isopropanol (IPA) .[1]

-

Binary Solvent System (Solvent/Anti-solvent):

Logic for Solvent System Design

Figure 2: Strategic framework for selecting solvents based on the operational phase (Synthesis vs. Purification).

Safety & Handling Considerations

When handling 2-(3-Fluoropyridin-2-yl)acetonitrile in organic solvents, adhere to the following safety standards:

-

Nitrile Hazards: While the acetonitrile group is stable, metabolic liberation of cyanide is a theoretical risk with some nitriles, though less common with stable aryl-acetonitriles.[1] However, always treat as Harmful if swallowed (H302) .[1]

-

Skin Permeation: The combination of this compound with carriers like DMSO or DMF significantly increases skin permeability.[1] Double gloving (Nitrile over Latex) is recommended when using these solvents.[1]

-

Acid Sensitivity: Avoid strong aqueous acids during dissolution unless intended, as the nitrile can hydrolyze to the amide/carboxylic acid, and the pyridine ring will protonate, altering solubility drastically.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15981397, Vonoprazan. Retrieved from [Link][1]

-

HortHerb Publisher. 2-(3-Fluoropyridin-2-yl)acetonitrile Product Data & CAS 149488-78-8. Retrieved from [Link]

-

Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide. OpenCourseWare. Retrieved from [Link][1]

-

Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. Vonoprazan | C17H16FN3O2S | CID 15981397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 2-(3-fluoropyridin-2-yl)acetonitrile hydrochloride CAS#: 2112643-53-3 [chemicalbook.com]

- 5. FCKeditor - Resources Browser [hortherbpublisher.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

Strategic Manipulation of Substituted 2-Pyridylacetonitriles: Synthesis, Reactivity, and Therapeutic Applications

Executive Summary: The "Chameleon" Scaffold

In the landscape of medicinal chemistry, substituted 2-pyridylacetonitriles represent a "privileged scaffold." Unlike their benzylic counterparts (phenylacetonitriles), the incorporation of the pyridine nitrogen atom fundamentally alters the electronic landscape of the molecule. It significantly increases the acidity of the

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of how to construct, manipulate, and apply this scaffold in drug discovery. We focus on overcoming common synthetic pitfalls—specifically the control of mono- vs. bis-alkylation and the avoidance of toxic cyanide reagents through modern catalytic alternatives.

Core Synthesis: Building the Scaffold

The construction of the 2-pyridylacetonitrile core is the first critical decision point. While classical methods rely on nucleophilic displacement using cyanide salts, modern safety and environmental standards (EHS) favor transition-metal catalysis or decarboxylative approaches.

Comparative Synthetic Strategies

| Method | Mechanism | Reagents | Pros | Cons |

| Classical | Nucleophilic Displacement | 2-(Chloromethyl)pyridine + NaCN/KCN | High atom economy, low cost | High toxicity risk (HCN), requires activated electrophile |

| Addition-Elimination | 2-Halopyridine + Ethyl Cyanoacetate | Avoids cyanide gas, scalable, uses stable precursors | Requires extra step (decarboxylation), harsh conditions for unactivated rings | |

| Pd-Catalyzed | Cross-Coupling | 2-Halopyridine + Acetonitrile/Cyanoacetate | Tolerates diverse functional groups, mild bases | High catalyst cost (Pd/Ligand), rigorous |

Recommended Protocol: The "Cyanide-Free" Route

For scale-up and safety, the displacement of 2-chloropyridine with ethyl cyanoacetate followed by decarboxylation is the superior workflow.

Step 1: Nucleophilic Aromatic Substitution (

-

Reagents: 2-Chloropyridine (1.0 eq), Ethyl cyanoacetate (1.2 eq),

(2.0 eq). -

Solvent: DMF or DMSO (Polar aprotic is essential to solvate the anion).

-

Conditions:

, 4-6 hours. -

Mechanism: The enolate of ethyl cyanoacetate attacks the 2-position of the pyridine ring. The nitrogen atom stabilizes the Meisenheimer intermediate, facilitating chloride elimination.

Step 2: Krapcho-type Decarboxylation

-

Reagents: Crude intermediate, NaCl (saturated aqueous) or LiCl in wet DMSO.

-

Conditions: Reflux (

). -

Outcome: Hydrolysis of the ester and spontaneous loss of

yields the pure 2-pyridylacetonitrile.

Reactivity & Functionalization: The Art of Control

The defining feature of 2-pyridylacetonitrile is the

The Challenge: Mono- vs. Bis-Alkylation

A common failure mode in the lab is "over-alkylation." Once the first alkyl group is introduced, the steric hindrance increases, but the electronic destabilization is often insufficient to prevent a second deprotonation, especially with small alkyl halides (MeI, EtBr).

Strategic Solution: Phase Transfer Catalysis (PTC) Using a biphasic system (Liquid/Liquid or Solid/Liquid) with a quaternary ammonium salt allows for the slow, controlled transfer of the anion into the organic phase, favoring mono-alkylation.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways available from the core scaffold.

Figure 1: Divergent reactivity map of 2-pyridylacetonitrile. Note the competition between mono- and bis-alkylation driven by stoichiometry and base strength.

Medicinal Chemistry Applications

The 2-pyridylacetonitrile moiety is a direct precursor to 2-(2-pyridyl)ethylamines , a pharmacophore found in first-generation antihistamines (e.g., Pheniramine, Chlorpheniramine) and antiarrhythmics (e.g., Disopyramide).

Case Study: Pheniramine Analog Synthesis

-

Alkylation: 2-Pyridylacetonitrile is alkylated with 2-dimethylaminoethyl chloride.

-

Arylation: A second alkylation/arylation introduces the phenyl ring (often via

or Grignard addition to the nitrile followed by reduction, though the nitrile is usually preserved or hydrolyzed depending on the target). Correction: In Pheniramine, the nitrile is actually replaced by a proton in the final structure, or the synthesis proceeds via a different route. For Disopyramide, the nitrile is a key intermediate that is eventually converted to an amide.

Detailed Experimental Protocols

Protocol A: Selective Mono-Alkylation via Solid-Liquid PTC

This protocol minimizes over-alkylation by limiting the concentration of the active anion.

Materials:

-

2-Pyridylacetonitrile (10 mmol)[1]

-

Alkyl Halide (10 mmol)

-

KOH (powdered, 20 mmol)

-

TBAB (Tetrabutylammonium bromide, 0.5 mmol - 5 mol%)

-

Solvent: Toluene (anhydrous)

Procedure:

-

Setup: In a dry round-bottom flask, charge Toluene (50 mL), powdered KOH, and TBAB. Stir vigorously at room temperature for 15 minutes to establish the phase transfer interface.

-

Addition: Add 2-pyridylacetonitrile dropwise. The solution may turn slight yellow/orange indicating enolate formation.

-

Reaction: Add the Alkyl Halide dropwise over 30 minutes. Crucial: Slow addition is key to selectivity.

-

Monitoring: Heat to

and monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting material ( -

Workup: Filter off the solid salts. Wash the filtrate with water (

) and brine. Dry over -

Purification: Flash column chromatography is usually required to separate trace bis-alkylated byproducts.

Protocol B: Palladium-Catalyzed -Arylation

Used when introducing an aryl group at the

Materials:

-

2-Pyridylacetonitrile (1.0 eq)[1]

-

Aryl Bromide (1.2 eq)

-

Catalyst:

(2 mol%) -

Ligand: XPhos or BINAP (4 mol%)

-

Base:

or -

Solvent: THF or Toluene

Procedure:

-

Inert Atmosphere: Flame-dry all glassware and cool under Argon.

-

Catalyst Pre-mix: In a vial, mix

and XPhos in toluene and stir for 10 mins to form the active catalytic species. -

Reaction: Add the aryl bromide and 2-pyridylacetonitrile to the reaction vessel. Add the catalyst solution.

-

Base Addition: Cool to

. Add LiHMDS dropwise. (Low temp prevents side reactions). -

Heating: Warm to

and stir for 12 hours. -

Quench: Quench with saturated

. Extract with EtOAc.

References

-

Synthesis via VPP and CFC: Synthesis method of pyridylacetonitrile. CN102838531A. Link

-

Reactivity & Cyclization: Soliman, F. S., et al. "Synthesis of 1-cyano-2-hydroxy-4-quinolizinones..." Die Pharmazie, 32(5), 278-279. Link

-

Medicinal Chemistry (Anticonvulsants): Naik, M. N., et al. "A Review on Targets and Synthesis Methods of Pyridine Compounds..." Journal of Chemical Reviews. Link

-

Pd-Catalyzed Arylation (General): Culkin, D. A., & Hartwig, J. F. "Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles." Accounts of Chemical Research, 36(4), 234-245. Link

-

Pd-Catalyzed Arylation (Specific): Hesp, K. D., et al. "Palladium-Catalyzed Mono-α-arylation of Acetone..."[2] J. Am. Chem. Soc., 133, 5194-5197.[2] Link

-

Alpha-Alkylation Selectivity: Sukata, K. "Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina."[3] Bulletin of the Chemical Society of Japan, 56, 3306. Link

-

pKa Studies: Bordwell, F. G.[4] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456-463. Link

Sources

Methodological & Application

Application Note: Modular Assembly of 3-Fluoropyridines via Photoredox Catalysis

Abstract & Strategic Rationale

The 3-fluoropyridine scaffold is a "privileged structure" in medicinal chemistry, offering metabolic stability and modulated basicity compared to the parent heterocycle. However, accessing this motif is synthetically non-trivial.

The Challenge: Traditional approaches fail due to electronic mismatching:

-

Electrophilic Fluorination (SEAr): Fails because the pyridine ring is electron-deficient; forcing conditions often fluorinate the catalyst or solvent rather than the C3 position.

-

Nucleophilic Fluorination (SNAr): Requires a leaving group at C3, but the 3-position does not support Meisenheimer complex formation effectively.

-

Direct C-H Functionalization: Photoredox C-H functionalization typically occurs at the electron-deficient C2 or C4 positions (Minisci-type reactivity).

The Solution:

This protocol details a de novo ring assembly strategy (Scherbinina et al., J. Org. Chem. 2017).[1][2][3] Instead of fluorinating an existing pyridine, we construct the ring carrying the fluorine atom. The method utilizes a photoredox-catalyzed radical addition of

Mechanistic Principles

The success of this protocol relies on the distinct redox potentials of iododifluoromethyl ketones and the nucleophilicity of silyl enol ethers.

The Catalytic Cycle[3][6]

-

Photoexcitation: The catalyst,

, is excited by blue light ( -

Reductive Quenching (Substrate Activation): The excited catalyst reduces the

-difluoro- -

Radical Addition: The resulting

-keto-difluoro radical is electrophilic and adds rapidly to the electron-rich silyl enol ether (Substrate B ). -

Oxidation & Turnover: The resulting radical adduct is oxidized by the oxidized state of the catalyst (

) or via chain propagation, closing the photoredox cycle and generating a 1,4-dicarbonyl intermediate. -

Cyclization: In the presence of ammonium acetate (

), the 1,4-dicarbonyl undergoes a Paal-Knorr/Hantzsch-type condensation to form the pyridine core.

Role of Additives[2]

-

Triphenylphosphine (

): Acts as a crucial accelerator.[2] It likely scavenges iodine or stabilizes the radical chain transfer, preventing stalling of the catalytic cycle.

Figure 1: Photoredox catalytic cycle for the generation of the 1,4-dicarbonyl precursor. The cycle is initiated by the reduction of the iodoketone.

Detailed Protocol

Materials & Equipment

-

Photocatalyst:

(tris(2-phenylpyridinato)iridium(III)). -

Light Source: 450 nm (Blue) LED strip or Kessil lamp (approx. 24-30W).

-

Reaction Vessel: Pyrex or borosilicate glass vial (transparency to 450 nm is required) with a crimp cap/septum.

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous and degassed.

-

Reagents:

-

-difluoro-

-

Silyl Enol Ether (2.0 equiv).

-

Triphenylphosphine (

) (0.25 equiv).[2] -

Ammonium Acetate (

) (Excess, ~10-20 equiv).

-

-difluoro-

Step-by-Step Methodology

Phase 1: Photoredox Coupling (Room Temperature)

-

Charge Vessel: In a glovebox or under strictly inert atmosphere (

or Ar), add -

Add Substrates: Add the

-difluoro- -

Solvation: Add anhydrous DMF (2.5 mL, resulting in ~0.2 M concentration).

-

Degassing: Seal the vial. Sparge with argon for 10-15 minutes. Critical: Oxygen quenches the excited state of Iridium catalysts.

-

Irradiation: Place the vial 2-3 cm from the Blue LED source. Use a fan to maintain the reaction temperature at

. Irradiate for 4-12 hours (monitor consumption of iodoketone by TLC or

Phase 2: Cyclization (One-Pot)

-

Add Nitrogen Source: Once the photoredox step is complete (iodide consumed), remove the vial from the light source. Open the cap (under positive inert pressure if possible) and add solid

(excess, ~10 equiv). -

Heat: Reseal the vial and heat the mixture to

for 2-3 hours. -

Workup: Cool to room temperature. Dilute with ethyl acetate and wash copiously with water (to remove DMF) and brine.

-

Purification: Dry the organic layer over

, concentrate, and purify via silica gel flash chromatography.

Experimental Workflow & Troubleshooting

The following diagram outlines the operational logic and critical decision points.

Figure 2: Operational workflow for the one-pot synthesis of 3-fluoropyridines.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Phase 1) | Oxygen inhibition. | Re-sparge solvent for 20 mins. Ensure septum is tight. |

| Stalled Reaction | Iodine poisoning of catalyst. | Ensure |

| Low Yield (Phase 2) | Incomplete cyclization. | Increase temperature to |

| Byproduct Formation | Hydrolysis of silyl enol ether.[2] | Ensure DMF is anhydrous. Minimize time between Phase 1 and 2. |

Scope and Performance Data

This method allows for modular substitution patterns. The following table summarizes typical yields based on the Dilman protocol (2017).

| Entry | R1 (Ketone Side) | R2 (Enol Ether Side) | Yield (%) | Notes |

| 1 | Phenyl | Phenyl | 78% | Standard benchmark. |

| 2 | 4-Cl-Phenyl | Phenyl | 72% | Halogen tolerance. |

| 3 | Methyl | Phenyl | 65% | Aliphatic ketones work (slightly lower yield). |

| 4 | Phenyl | Methyl | 60% | Less bulky enol ethers are viable. |

| 5 | Thiophene | Phenyl | 70% | Heteroaryl tolerance. |

Note: Yields refer to isolated yields after the two-step one-pot sequence.

References

-

Primary Protocol: Scherbinina, S. I., et al. (2017).[3] "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers." The Journal of Organic Chemistry, 82(24), 12967-12974. [3]

-

Mechanistic Foundation: Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013).[6] "Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis." Chemical Reviews, 113(7), 5322-5363.

-

Context on Fluorination: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers [organic-chemistry.org]

- 4. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Direct alkylation of heteroarenes with unactivated bromoalkanes using photoredox gold catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00807K [pubs.rsc.org]

Application Note: Analytical Methods for Quantification of 2-(3-Fluoropyridin-2-yl)acetonitrile

Executive Summary & Scientific Rationale

2-(3-Fluoropyridin-2-yl)acetonitrile is a pivotal Key Starting Material (KSM) in the synthesis of Vonoprazan Fumarate , a potassium-competitive acid blocker (P-CAB). Its structural integrity—specifically the retention of the nitrile moiety and the position of the fluorine atom—is essential for the subsequent condensation reactions that form the pyrrole core of the drug substance.

Analytical Challenges:

-

Basicity & Tailing: The pyridine nitrogen possesses a lone pair that can interact with free silanol groups on silica-based HPLC columns, leading to peak tailing. However, the electron-withdrawing nature of the ortho-acetonitrile and meta-fluorine substituents significantly reduces the pKa compared to unsubstituted pyridine (pKa ~5.2), modulating this effect.

-

Hydrolysis Risk: The nitrile group is susceptible to hydrolysis under extreme pH conditions (forming the corresponding amide or carboxylic acid), requiring careful buffer selection.

-

UV Response: The molecule lacks extended conjugation, relying on the pyridine ring's

transitions for detection, necessitating low-UV wavelength monitoring (254–260 nm).

This guide presents a robust Reverse-Phase HPLC (RP-HPLC) protocol designed for assay and purity determination, validated against ICH Q2(R1) principles.

Chemical Context & Impurity Logic

Understanding the synthesis pathway allows for predictive impurity profiling. This analyte is typically synthesized via nucleophilic substitution on fluoropyridines or cyanations.

Figure 1: Synthesis and degradation logic. The analytical method must resolve the target from both the starting bromide (Precursor) and hydrolysis degradants (Impurity A/B).

Primary Protocol: RP-HPLC with UV Detection

This method uses a high-pH stable C18 column or a base-deactivated silica column. While acidic buffers are common, we utilize a controlled acidic buffer (pH 3.0) to ensure the pyridine nitrogen is fully protonated (forming the pyridinium ion), which eliminates secondary interactions with silanols and improves peak symmetry.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 | End-capped stationary phase prevents silanol interactions with the pyridine ring. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | Maintains protonation of the pyridine nitrogen; suppresses ionization of potential acidic impurities. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Low UV cutoff and optimal elution strength for polar aromatics. |

| Flow Rate | 1.0 mL/min | Standard flow for optimal HETP (Height Equivalent to a Theoretical Plate). |

| Column Temp | 30°C | Ensures retention time reproducibility. |

| Detection | UV at 260 nm | Max absorbance for 3-fluoropyridine derivatives; avoids solvent cut-off noise. |

| Injection Vol | 5 - 10 µL | Dependent on sample concentration (target 0.5 mg/mL). |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Initial equilibration |

| 10.0 | 40 | 60 | Elution of main peak & hydrophobic impurities |

| 12.0 | 10 | 90 | Column wash |

| 12.1 | 90 | 10 | Re-equilibration |

| 15.0 | 90 | 10 | End of Run |

Reagent Preparation

-

Buffer (pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

) in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid ( -

Diluent: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Do not use pure acetonitrile as diluent to prevent peak distortion (strong solvent effect).

Sample Preparation & Workflow

Accuracy in quantification relies heavily on the handling of the reference standard. The 3-fluoropyridine moiety is stable, but the acetonitrile group requires protection from strong acids/bases during prep.

Figure 2: Standard sample preparation workflow to minimize hydrolysis and ensure homogeneity.

Step-by-Step Protocol:

-

Standard Stock: Accurately weigh 25.0 mg of Reference Standard into a 50 mL volumetric flask.

-

Dissolution: Add ~30 mL of Diluent. Sonicate for 5 minutes. Ensure the bath temperature does not exceed 25°C to prevent volatile loss or degradation.

-

Make up: Dilute to volume with Diluent. (Conc: 0.5 mg/mL).

-

Filtration: Filter a portion through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to avoid filter adsorption losses.

System Suitability & Validation Criteria

Before routine analysis, the system must meet specific performance metrics (per USP <621>).

| Parameter | Acceptance Criteria | Troubleshooting |

| Precision (RSD) | NMT 1.0% (n=6 injections) | Check injector seal; ensure column equilibrium. |

| Tailing Factor ( | 0.8 < | High tailing indicates secondary silanol interactions. Add 5mM Triethylamine to buffer or lower pH. |

| Theoretical Plates (N) | > 5000 | If low, check column age or extra-column dead volume. |

| Resolution ( | > 2.0 between analyte and nearest impurity | Adjust gradient slope if impurities co-elute. |

Alternative Method: GC-MS (Trace Analysis)

For the detection of residual solvents or volatile organic impurities (like the starting material 2-fluoroacetophenone), Gas Chromatography is preferred.

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Split 20:1, 250°C.

-

Oven: 50°C (hold 2 min)

20°C/min -

Detection: MS (EI source), Scan range 35–300 m/z.

-

Note: The nitrile group is stable under these GC conditions, but ensure the liner is clean to prevent thermal degradation.

References

-

Vonoprazan Synthesis Context

-

Patent: Takeda Pharmaceutical Company Ltd.[1] "Preparation of pyrrole derivatives." US Patent US20100261734. (Describes the condensation of the acetonitrile intermediate).

-

Source:

-

-

Chemical Properties & Safety

- PubChem: Compound Summary for 2-(3-Fluoropyridin-2-yl)acetonitrile.

-

Source:

-

Analytical Method Principles

- Guideline: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

-

Source:

-

HPLC of Pyridines

- Literature: Dolan, J. W. "The separation of basic compounds." LCGC North America (2003).

-

Source:

Sources

Application of 2-(3-Fluoropyridin-2-yl)acetonitrile in kinase inhibitor synthesis

Application Note: Strategic Utilization of 2-(3-Fluoropyridin-2-yl)acetonitrile in Kinase Inhibitor Design[1]

Executive Summary

This technical guide details the application of 2-(3-Fluoropyridin-2-yl)acetonitrile as a privileged building block in the synthesis of ATP-competitive kinase inhibitors.[1] While the non-fluorinated pyridyl-acetonitrile is a common reagent, the 3-fluoro derivative offers a critical medicinal chemistry advantage: the fluorine atom at the C3 position modulates the basicity of the pyridine nitrogen, reducing off-target affinity for cytochrome P450 (CYP) enzymes while maintaining essential hydrogen-bonding capabilities in the kinase hinge region.

This guide focuses on two primary workflows:

-

Protocol A: Synthesis of 4-(3-Fluoropyridin-2-yl)-1H-pyrazol-5-amine , a "hinge-binding" scaffold used in inhibitors of p38 MAPK , BRAF , and TGFβR .[1]

-

Protocol B: Hydrolysis to 2-(3-Fluoropyridin-2-yl)acetic acid , a linker for Type II inhibitors targeting the DFG-out conformation (e.g., c-Met, VEGFR).[1]

Scientific Rationale: The "Fluorine Effect"

In kinase inhibitor design, the pyridine ring often mimics the adenine ring of ATP, accepting a hydrogen bond from the kinase hinge region (typically the backbone NH of a specific residue). However, electron-rich pyridines are prone to N-oxidation and metabolic clearance.[1]

-

Metabolic Stability: The electronegative fluorine at the C3 position (ortho to the acetonitrile handle) inductively withdraws electron density from the pyridine ring. This lowers the pKa of the pyridine nitrogen, making it less nucleophilic and less susceptible to oxidation by heme-iron centers in CYP450 enzymes.

-

Conformational Control: The C3-Fluorine introduces a steric and electrostatic barrier that restricts the rotation of the acetonitrile side chain (and subsequent fused rings), pre-organizing the molecule into a bioactive conformation that minimizes entropy loss upon binding.

Experimental Protocols

Protocol A: Synthesis of the Fluorinated Hinge Binder (Aminopyrazole Core)

This protocol converts the nitrile into a 5-amino-pyrazole fused system, a scaffold found in numerous clinical candidates (e.g., for p38 or JAK inhibition).[1]

Reagents Required:

-

Starting Material: 2-(3-Fluoropyridin-2-yl)acetonitrile (1.0 eq)[1]

-

Reagent A:

-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)[1] -

Reagent B: Hydrazine monohydrate (2.0 eq)[1]

-

Solvents: Ethanol (EtOH), Toluene[1]

-

Equipment: Microwave reactor (optional) or Reflux condenser

Step-by-Step Methodology:

-

Enaminonitrile Formation:

-

Dissolve 2-(3-Fluoropyridin-2-yl)acetonitrile (10 mmol) in anhydrous Toluene (20 mL).

-

Add DMF-DMA (12 mmol) dropwise under nitrogen atmosphere.[1]

-

Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (formation of a bright yellow/orange spot, typically less polar).[1]

-

Mechanistic Note: The methylene protons are acidic due to the flanking nitrile and pyridine. DMF-DMA acts as a carbon electrophile.[1][2] The 3-Fluoro substituent may slightly retard the rate due to steric hindrance; ensure full conversion before proceeding.

-

Workup: Concentrate in vacuo to remove toluene and excess DMF-DMA.[1] The residue is 3-(dimethylamino)-2-(3-fluoropyridin-2-yl)acrylonitrile .[1] Use directly in the next step.

-

-

Cyclization to Pyrazole:

-

Redissolve the crude enaminonitrile in Ethanol (30 mL).

-

Add Hydrazine monohydrate (20 mmol).[1]

-

Reflux for 3 hours or irradiate in a microwave reactor at 100°C for 20 minutes.

-

Observation: A precipitate often forms upon cooling.[1]

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

-

Yield Expectation: 70–85% Product: 4-(3-Fluoropyridin-2-yl)-1H-pyrazol-5-amine.[1]

Protocol B: Synthesis of the Linker (Acetic Acid Derivative)

Used for attaching the fluoropyridine "head group" to a larger "tail" moiety in Type II inhibitors.

Methodology:

-

Dissolve 2-(3-Fluoropyridin-2-yl)acetonitrile in 6M HCl.

-

Reflux for 4 hours.

-

Concentrate to dryness.[1] Adjust pH to 4.0 with NaOH to precipitate the zwitterionic acid or extract with Ethyl Acetate.

-

Product: 2-(3-Fluoropyridin-2-yl)acetic acid.[1]

Data Summary & Troubleshooting

| Parameter | Protocol A (Pyrazole) | Protocol B (Hydrolysis) |

| Key Intermediate | Enaminonitrile (Yellow solid) | Amide (Transient) |

| Critical Factor | Anhydrous conditions for Step 1 | pH control during isolation |

| Common Pitfall | Incomplete reaction with DMF-DMA due to sterics | Decarboxylation if heated too long |

| Stability | Product stable at RT | Acid is hygroscopic; store desiccated |

Troubleshooting Tip: If the DMF-DMA reaction is sluggish (due to the ortho-Fluorine), switch solvent to DMF and increase temperature to 140°C in a sealed tube.

Pathway Visualization

The following diagram illustrates the reaction pathway from the starting nitrile to the kinase inhibitor core, highlighting the role of the reagents.

Caption: Synthesis of the fluorinated aminopyrazole core. The 3-Fluoro substituent (on the pyridine) is retained, providing metabolic stability in the final inhibitor.

References

-

Al-Sheikh, M. A., et al. (2009).[1] "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines." Molecules, 14(11), 4406–4413. Link[1]

-

Bagley, M. C., et al. (2011).[1] "One-step synthesis of pyridine-based p38 MAPK inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(22), 6796-6799.[1] (Describes the general pyrazole-pyridine scaffold utility).

-

Fyfe, M. C. T. (2016).[1] "Kinase Inhibitor."[1][3][4][5][6] U.S. Patent No.[1] 9,499,486.[1] Washington, DC: U.S. Patent and Trademark Office. Link (Describes pyridyl-acetonitrile derivatives in kinase inhibition).[1]

-

Abu-Shanab, F. A., et al. (2011).[1][7][8] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 1, 207-214.[7] Link

Sources

- 1. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US9714229B2 - Crystal of tetracyclic compound - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. scirp.org [scirp.org]

Safe handling and storage procedures for cyano compounds

Application Note: Safe Handling, Storage, and Neutralization Protocols for Cyano Compounds

Abstract

Cyanides are indispensable synthetic reagents in medicinal chemistry and metallurgy, yet they pose an immediate, lethal risk through histotoxic hypoxia. This Application Note moves beyond basic safety data sheets (SDS) to provide a mechanistic understanding of cyanide toxicity, validated engineering controls, and self-verifying operational protocols. The focus is on preventing the evolution of hydrogen cyanide (HCN) gas and ensuring rapid, effective neutralization of waste.

Part 1: The Biochemical Hazard (Mechanistic Grounding)

To handle cyanide safely, one must understand why it is lethal. It is not merely a poison; it is a metabolic suffocant.

Mechanism of Action:

Cyanide anions (

Visualizing the Blockade: The following diagram illustrates the interruption of the Electron Transport Chain (ETC).

Figure 1: Mechanism of Histotoxic Hypoxia. Cyanide irreversibly binds to Complex IV, halting electron transfer to oxygen.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

1. Engineering Controls

-

Fume Hood: Mandatory. All weighing and manipulation of solid or liquid cyanides must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

HCN Monitors: A personal or area HCN electrochemical sensor is required. Set alarm thresholds at 4.7 ppm (NIOSH REL ceiling) to provide early warning before reaching the OSHA PEL of 10 ppm [1][2].

2. Glove Selection Strategy Latex gloves are permeable to cyanide solutions and offer no protection. Nitrile is the standard minimum, but thickness and breakthrough time matter.

| Glove Material | Thickness | Breakthrough Time (NaCN 30%) | Recommendation |

| Natural Rubber (Latex) | ~5 mil | < 10 mins | DO NOT USE |

| Disposable Nitrile | 4–6 mil | > 480 mins (Solids)~60 mins (Liquids) | Standard Use (Double-glove recommended) |

| Butyl Rubber | 25 mil | > 480 mins | High Risk (Spill cleanup/Immersion) |

| Silver Shield/4H | Laminate | > 480 mins | Emergency (Best chemical resistance) |

Data synthesized from Ansell and Showa permeation guides [3][4].

Part 3: Storage Protocols (Segregation is Critical)

The primary storage risk is the accidental acidification of cyanide salts, which releases HCN gas (

The "Never" List:

-

NEVER store cyanides on the same shelf as acids (Sulfuric, Hydrochloric, Acetic).

-

NEVER store with strong oxidizers (Nitrates, Peroxides) due to explosion risk.

-

NEVER store near water sources (sprinklers/sinks) if the container is not water-tight (hydrolysis can release low levels of HCN).

Correct Storage:

-

Store in a cool, dry, locked cabinet.

-

Keep containers tightly sealed.[3]

-

Secondary Containment: Place the cyanide bottle inside a secondary plastic tub clearly labeled "TOXIC - CYANIDE."

Part 4: Operational Workflow & Neutralization

This protocol utilizes a "Check-Verify-Act" system to ensure safety.

Visual Protocol:

Figure 2: Operational Decision Tree. Note the critical pH check loop prior to handling.

Step-by-Step Methodology:

-

Preparation:

-

Verify the fume hood is operational.

-

Prepare a Quench Station inside the hood: A beaker containing 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10 with NaOH.

-

Self-Validation Step: Dip a pH strip into your solvent/reaction medium. If pH < 10, add base (NaOH/KOH) before introducing cyanide.

-

-

Handling:

-

Weigh solids using a pre-tared vial. Do not use a spatula directly in the stock bottle; pour a small amount into a secondary container first to avoid cross-contamination.

-

Dissolve cyanide immediately. Do not leave solids exposed.

-

-

Decontamination & Waste (The "Kill" Step):

-

Method A: Alkaline Chlorination (Standard)

-

Reaction:

-

CRITICAL WARNING: If the pH drops below 10, this reaction produces Cyanogen Chloride (CNCl) , a toxic gas. You MUST maintain pH > 10.5 [5].

-

Protocol: Slowly add cyanide waste to the basic bleach solution. Stir for 24 hours. Test for free cyanide (Prussian Blue test) before disposal.

-

-

Method B: Hydrogen Peroxide (Cleaner)

-

Reaction:

-

Requires a copper catalyst. Produces less salt/sludge but is more expensive. Recommended for large-scale destruction [6].

-

-

Part 5: Emergency Response

Speed is the only metric that matters in cyanide poisoning.

Antidote Administration: Note: Antidotes should only be administered by trained medical personnel, but researchers must know what to stock.

| Antidote | Mechanism | Pros/Cons |

| Hydroxocobalamin (Cyanokit) | Binds | First Line. Rapid onset. Safe for smoke inhalation. Turns skin red. [7] |

| Sodium Nitrite | Oxidizes Hemoglobin to Methemoglobin (MetHb). MetHb binds | Risk: Induces hypoxia (MetHb cannot carry |

| Sodium Thiosulfate | Sulfur donor for the enzyme Rhodanese, converting | Slow acting. Used as an adjunct to Nitrite or Hydroxocobalamin.[4] |

Immediate First Aid:

-

Evacuate to fresh air immediately.

-

Alert others (shout "Cyanide!").

-

Oxygen: Administer 100% Oxygen if trained.

-

Decontaminate: If skin contact occurred, remove clothing and wash with soap/water. Do not scrub (increases absorption).

References

-

NIOSH. (2022).[5] Hydrogen Cyanide: Systemic Agent. CDC/NIOSH Emergency Response Safety. [Link]

-

OSHA. (2024).[5] Occupational Safety and Health Standards: Air Contaminants (1910.1000). [Link]

-

Showa Group. (2024).[6][7] Chemical Resistance Guide. [Link]

-

Hubbard-Hall. (2021). Cyanide Destruction: A New Look at an Age-Old Problem. [Link]

-

USP Technologies. (2023). Cyanide Treatment with Hydrogen Peroxide. [Link]

-

Medscape. (2024). Cyanide Toxicity Treatment & Management. [Link]

Sources

- 1. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. research.columbia.edu [research.columbia.edu]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. CYANIDES (as CN) | Occupational Safety and Health Administration [osha.gov]

- 6. Chemical Compatibility Guidelines [blink.ucsd.edu]

- 7. Cyanide | Chemical Emergencies | CDC [cdc.gov]

Experimental setup for reactions involving silyl enol ethers and iodoketones

Advanced Protocols for Cross-Coupling Silyl Enol Ethers with -Iodoketones

Executive Summary & Mechanistic Rationale

The reaction between silyl enol ethers (SEEs) and

While classical alkylation of enolates with alkyl halides is prone to poly-alkylation and regiochemical ambiguity, the use of Silyl Enol Ethers provides a "locked" nucleophile. However,

The Solution: This guide focuses on Single Electron Transfer (SET) pathways. By utilizing Silver(I) promotion or Photoredox catalysis, the reaction proceeds via a radical mechanism, bypassing the steric and electronic limitations of

Reaction Landscape

The following diagram illustrates the divergent pathways available when treating SEEs with iodine sources or iodoketones.

Figure 1: Mechanistic divergence in SEE/Iodoketone coupling. The radical pathway (SET) is preferred for sterically hindered substrates.

Pre-Reaction Considerations

Stability of -Iodoketones

-

Light Sensitivity: They liberate free iodine (

) upon exposure to light, which can degrade the SEE. Protocol Requirement: All reactions involving isolated -

Lachrymatory Warning: Many

-haloketones are potent lachrymators. Handle exclusively in a fume hood.

Silyl Enol Ether Quality

The "silicon-tethered" nature of the SEE is the linchpin of regioselectivity.

-

Hydrolysis: Trace moisture hydrolyzes SEEs back to the parent ketone, killing the reaction stoichiometry.

-

Purification: For optimal yields in radical coupling, SEEs should be freshly distilled or passed through a short plug of basic alumina (to remove trace acid) immediately prior to use.

Protocol A: Silver-Mediated Radical Cross-Coupling

Application: Synthesis of sterically congested 1,4-diketones.

Mechanism: Silver(I) acts as a single-electron oxidant/halogen abstractor, generating an

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: Silyl Enol Ether (1.0 equiv)

-

Coupling Partner:

-Iodoketone (1.2 – 1.5 equiv) -

Promoter: Silver Tetrafluoroborate (

) or Silver Oxide ( -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)

-

Additives: 2,6-Lutidine (0.5 equiv) – Critical for scavenging silyl species and preventing acid-catalyzed degradation.

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature under a positive pressure of Argon (

). -

Wrap the flask in aluminum foil to exclude ambient light.

-

-

Solvation:

-

Add the

-iodoketone (1.2 mmol) and anhydrous DCM (5.0 mL). -

Add 2,6-Lutidine (0.5 mmol). Stir for 2 minutes.

-

-

Activation (The Critical Step):

-

Cool the mixture to -78°C (Dry ice/Acetone bath).

-

Add

(1.0 mmol) quickly in one portion. Note: A precipitate (AgI) will begin to form immediately upon warming, but addition is done cold to control the exotherm.

-

-

Addition of Nucleophile:

-

Add the Silyl Enol Ether (1.0 mmol) dropwise via syringe.

-

-

Reaction Phase:

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

Stir at 0°C for an additional 2-4 hours. Monitor by TLC (Target: Disappearance of SEE).

-

-

Quench & Workup:

-

Filter the mixture through a pad of Celite to remove the silver salts (

and unreacted -

Wash the pad with DCM.

-

Concentrate the filtrate.

-

Hydrolysis Step: Dissolve the residue in THF (10 mL) and treat with 1M HCl (1 mL) for 15 minutes to cleave the intermediate silyl ether (if the silyl group did not spontaneously transfer/cleave).

-

-

Purification:

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with saturated

and Brine. -

Dry over

, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Protocol B: Visible-Light Photoredox Coupling

Application: "Green" synthesis, avoids stoichiometric heavy metals. Mechanism: Oxidative quenching cycle using an organic photocatalyst (Eosin Y).

Experimental Setup Diagram

The following workflow details the photoredox setup, critical for reproducibility.

Figure 2: Photoredox workflow for coupling SEEs and Iodoketones using Blue LED irradiation.

Protocol Details

-

Catalyst Loading: Use Eosin Y (2-5 mol%) or Ru(bpy)3Cl2 (1 mol%). Eosin Y is preferred for cost and environmental profile.

-

Light Source: Blue LEDs (

nm). Position the light source 2 cm from the reaction vessel. -

Temperature Control: High-intensity LEDs generate heat. Use a standard PC cooling fan directed at the vial to maintain the reaction at ambient temperature (

). Thermal runaway can degrade the iodoketone. -

Solvent: DMSO or DMF (degassed via sparging with Argon for 15 mins) is required to stabilize the radical intermediates and solubilize the catalyst.

Protocol C: Regioselective Synthesis of -Iodoketones via SEEs

Context: If you cannot purchase the specific

Reaction:

-

Dissolve the Silyl Enol Ether (1.0 equiv) in anhydrous THF or DCM.

-

Cool to -78°C.

-

Add N-Iodosuccinimide (NIS) (1.1 equiv) dissolved in THF dropwise.

-

Stir for 1 hour at -78°C, then warm to 0°C.

-

Quench with saturated aqueous

(Sodium Thiosulfate) to reduce any free iodine (solution turns from purple/brown to colorless). -

Isolate immediately.

-Iodoketones are unstable; use them in the coupling step (Protocol A/B) within 24 hours.

Data & Optimization Guide

Solvent Effects on Coupling Efficiency

The choice of solvent dramatically impacts the radical lifetime and the stability of the silyl cation intermediate.

| Solvent | Dielectric Constant | Yield (Typical) | Notes |

| Dichloromethane (DCM) | 8.9 | 65-85% | Best for Silver-mediated. Good solubility, easy workup. |

| Acetonitrile (MeCN) | 37.5 | 50-70% | Promotes SET but can accelerate SEE hydrolysis if wet. |

| DMSO | 46.7 | 70-90% | Essential for Photoredox (Eosin Y). Hard to remove. |

| THF | 7.5 | <40% | Often leads to polymerization or side reactions in radical modes. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovery of Ketone | Hydrolysis of SEE | Flame-dry glassware; ensure solvent is distilled over |

| Purple/Brown Reaction Mixture | Free Iodine ( | Wrap vessel in foil. Add Cu powder (catalytic) to scavenge |

| Multiple Spots on TLC | Poly-alkylation or Isomerization | Lower temperature to -78°C during addition. Ensure 2,6-lutidine is fresh. |

| Precipitate forms too fast | Uncontrolled exotherm | Add Silver salt slower or dilute the reaction mixture further (0.1 M |

References

-

Silver-Catalyzed Coupling: Xu, L., et al. (2022).[1][2] "Silver-Catalyzed Controlled Intermolecular Cross-Coupling of Silyl Enol Ethers: Scalable Access to 1,4-Diketones." Organic Letters.

-

Photoredox Methodology: Esumi, N., et al. (2016).[1] "Visible-Light-Induced Radical Coupling Reaction of Silyl Enol Ethers with α-Bromocarbonyl Compounds." Organic Letters.

-

General SEE Reactivity: "Silyl Enol Ethers in Synthesis." Organic Chemistry Portal.

-

Iodoketone Synthesis: "Reaction of enol silyl ethers with copper(II) nitrate-iodine: synthesis of alpha-iodo ketones." Journal of Organic Chemistry.

-

Oxyallyl Cation Mechanism: "Regio- and Diastereoselective Synthesis of Unsymmetrical 1,4-Diketone-Derived Monosilyl Enol Ethers." ChemRxiv.

Use of acetonitrile as a solvent and reactant in organic synthesis

Dual-Modality: Leveraging Acetonitrile as a Dipolar Aprotic Solvent and C2 Synthon

Executive Summary: The Chameleon Solvent

Acetonitrile (MeCN) occupies a unique niche in the organic chemist's arsenal. While primarily categorized as a polar aprotic solvent—favored for its high dielectric constant and low UV cutoff—it is chemically non-innocent. Under specific conditions (acidic, basic, or metal-catalyzed), MeCN transitions from an inert medium to an active C2 building block , serving as a source of nitrogen, a cyanide equivalent, or a ligand.

This guide provides the technical grounding to distinguish when MeCN acts as a solvent and when it acts as a reactant, providing validated protocols for its most critical synthetic applications: the Ritter Reaction and the Blaise Reaction .

The Solvent Profile: Physical & Chemical Mechanics

Acetonitrile (

Key Physical Properties

| Property | Value | Synthetic Implication |

| Boiling Point | 82 °C | Easily removed; suitable for refluxing moderate-energy reactions. |

| Dielectric Constant ( | 37.5 | Excellent solvation of ionic species and transition metal complexes. |

| Dipole Moment | 3.92 D | Strong interaction with polar transition states (stabilizes |

| UV Cutoff | 190 nm | Ideal for photochemical reactions and HPLC monitoring. |

| pKa ( | ~25 (DMSO) | Weakly acidic; requires strong bases (e.g., LDA, NaH) for deprotonation. |

| Viscosity | 0.38 cP | Low viscosity ensures high diffusion rates in catalytic cycles. |

Solvation Mechanics

Unlike protic solvents (MeOH,

Acetonitrile as a Reactant: The "Active" Solvent

When the reaction environment shifts, MeCN becomes a reagent. This occurs through three primary mechanisms:

-

Nucleophilic Attack on Nitrile Carbon: Acid-mediated attack by carbocations (Ritter Type).[1]

-

Electrophilic Attack on

-Carbon: Base-mediated deprotonation (Cyanomethylation). -

Ligand Coordination: Stabilization of metal centers (Pd-catalysis).

Mechanistic Workflow

The following decision tree illustrates the reactivity divergence of MeCN based on reagents.

Figure 1: Reactivity divergence of Acetonitrile based on reaction conditions.

Detailed Protocols

Protocol A: The Ritter Reaction (Amide Synthesis)

Application: Converting alcohols or alkenes into N-alkyl acetamides. Mechanism: A carbocation (generated from alcohol/alkene) attacks the nitrogen of MeCN, forming a nitrilium ion, which is subsequently hydrolyzed.

Reagents:

-

Substrate: Tertiary alcohol or Benzylic alcohol (1.0 equiv).

-

Solvent/Reagent: Acetonitrile (Excess, typically 5–10 volumes).

-

Acid Catalyst: Sulfuric acid (

) or Triflic acid (1.1–1.5 equiv). -

Quench: Water/Ice.

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Nitrogen atmosphere is recommended but not strictly required due to the acidic conditions.

-

Dissolution: Dissolve the alcohol substrate (e.g., tert-butanol) in Acetonitrile.

-

Acid Addition (The Critical Step): Cool the solution to 0°C in an ice bath. Add the acid dropwise.

-

Self-Validating Check: A slight exotherm or color change (yellowing) often indicates the formation of the carbocation and subsequent nitrilium species.

-

-

Reaction: Allow the mixture to warm to room temperature. Stir for 3–6 hours.

-

Monitoring: TLC will show the consumption of the alcohol. The intermediate nitrilium ion is not stable on silica; do not expect to see the final amide until after water workup.

-

-

Hydrolysis (Quench): Pour the reaction mixture slowly onto crushed ice/water.

-

Isolation: Extract with Ethyl Acetate. Wash with saturated

to remove excess acid. Dry over

Figure 2: Mechanistic pathway of the Ritter Reaction.

Protocol B: The Blaise Reaction (Zinc-Mediated)

Application: Synthesis of

Reagents:

-

Substrate: Alkyl or Aryl Nitrile (1.0 equiv).

-

Reagent:

-Bromoester (e.g., Ethyl bromoacetate, 1.5 equiv). -

Metal: Zinc dust (Activated, 2.0 equiv).

-

Catalyst: Methanesulfonic acid (trace) or Iodine (trace) for activation.

-

Solvent: THF (MeCN is the reactant here, but often used as a co-solvent or the nitrile itself is the substrate).

Step-by-Step Methodology:

-

Zinc Activation (Crucial): Wash Zn dust with dilute HCl, then water, acetone, and ether. Dry under high vacuum. Place in the reaction vessel with dry THF.

-

Initiation: Add a catalytic amount of the

-bromoester and a crystal of iodine. Heat gently until the iodine color fades (indicating formation of the organozinc species). -

Addition: Add the Nitrile (if not using MeCN as solvent).

-

Controlled Feed: Add the remaining

-bromoester dropwise over 1 hour while refluxing.-

Causality: Slow addition prevents the self-condensation of the zinc enolate (Reformatsky side-reaction) and favors the attack on the nitrile.

-

-

Hydrolysis: Cool to room temperature. Add dilute HCl (1M).

-

Self-Validating Check: Vigorous bubbling indicates the quenching of unreacted organozinc. The solution should separate into two clear phases.

-

-

Purification: The crude product is a

-enamino ester which hydrolyzes to the

Acetonitrile in Catalysis: The Ligand Effect

In transition metal catalysis (specifically Palladium and Copper), MeCN is a labile ligand .

-

Formula:

is a common precatalyst. -

Function: MeCN stabilizes the Pd(II) center but is easily displaced by softer, stronger ligands (phosphines) or substrates (olefins).

-

Warning: In polymerization reactions, excess MeCN can compete with the monomer for the metal center, retarding the reaction rate or altering the polymer microstructure (e.g., suppressing chain-walking).[11]

Safety & Handling (E-E-A-T)

While useful, Acetonitrile poses specific health hazards that must be managed.[12]

-

Metabolism to Cyanide: MeCN is metabolized in the liver by cytochrome P450 to produce hydrogen cyanide (HCN). Toxicity is delayed (2–12 hours).

-

Protocol: Always work in a fume hood. Do not acidify MeCN waste streams without checking for compatibility (risk of HCN gas evolution).

-

-

Flammability: Flash point is 6°C. Ground all glassware.

-

Drying:

-

Do NOT use: Sodium metal (risk of polymerization/reaction).

-

Recommended: Distillation over Calcium Hydride (

) or Phosphorus Pentoxide (

-

References

-

Ritter Reaction Mechanism & Scope

-

Blaise Reaction (Kishi Modification)

-

Palladium Catalysis & MeCN Ligand Effects

-

Sen, A., & Lai, T. W. (1981). Catalytic Polymerization of Acetylenes by Palladium(II) Compounds. Journal of the American Chemical Society. Link

-

-

Acetonitrile Safety Data

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6342, Acetonitrile. Link

-

-

General Solvent Properties

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

-

Sources

- 1. Ritter Reaction | NROChemistry [nrochemistry.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. nbinno.com [nbinno.com]

- 4. atamankimya.com [atamankimya.com]

- 5. nj.gov [nj.gov]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. researchgate.net [researchgate.net]

- 8. Blaise Reaction [organic-chemistry.org]

- 9. Blaise Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. The crucial role of acetonitrile in the mechanism of Pd(ii)-catalyzed activation of polar vinyl monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-amino-3-cyanopyridines

Status: Operational Ticket ID: PYR-CN-SYNTH-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Process Failures

Diagnostic Overview

The synthesis of 2-amino-3-cyanopyridines is typically achieved via a One-Pot Multicomponent Reaction (MCR) involving an aldehyde, a ketone (or ketone equivalent), malononitrile, and an ammonium source (usually ammonium acetate). While this reaction is generally robust, it relies on a delicate cascade of Knoevenagel condensation, Michael addition, Thorpe-Ziegler cyclization, and oxidative aromatization.

Failure in any single step of this cascade does not just lower yield—it generates specific, difficult-to-separate impurities. This guide addresses the root causes of these failures.

The "Happy Path" vs. Side Reactions

The following diagram illustrates the critical divergence points where the reaction often fails.

Figure 1: Mechanistic divergence in 2-amino-3-cyanopyridine synthesis. Red nodes indicate common failure states.

Troubleshooting Module: The "Sticky" Intermediate

Symptom: The reaction mixture turns into a viscous, dark oil or tar instead of precipitating a solid. Stage: Knoevenagel Condensation.

Root Cause Analysis

The initial step involves the condensation of the aldehyde with malononitrile.[1] If the subsequent Michael addition with the ketone/enamine is slow, the highly reactive arylidenemalononitrile intermediate can undergo:

-

Dimerization/Polymerization: Malononitrile is prone to base-catalyzed polymerization.

-

Bis-Adduct Formation: Reaction of one malononitrile with two aldehydes (or vice versa) if stoichiometry is skewed.

Corrective Protocol

| Variable | Standard Setting | Troubleshooting Adjustment |

| Stoichiometry | 1:1:1:1.2 (Ald:Mal:Ket:NH4OAc) | Increase NH4OAc to 1.5–2.0 eq . Excess ammonia drives the enamine formation, speeding up the consumption of the "sticky" intermediate. |

| Temperature | Reflux (80–100°C) | Lower to 60°C initially. High heat promotes polymerization of malononitrile before the MCR cascade engages. |

| Catalyst | Basic (Et3N, Piperidine) | Switch to Ionic Liquids or Nanocatalysts (e.g., Cu/C). These stabilize the transition states and prevent tar formation [1]. |

Troubleshooting Module: The "Yellow Impurity" (DHP)

Symptom: The product is isolated as a yellow/orange solid but has a lower melting point than expected. NMR shows a singlet around

Root Cause Analysis

The immediate precursor to the target molecule is a 1,4-dihydropyridine (DHP) . To form the pyridine ring, this intermediate must lose two hydrogen atoms (oxidative dehydrogenation).

-

Cause: If the reaction is run under strictly inert atmosphere (Argon/Nitrogen) without an external oxidant, the reaction stops at the DHP stage.

-

Context: While Hantzsch synthesis targets DHPs, this synthesis requires their oxidation.

Corrective Protocol

Q: How do I force aromatization? A:

-

Open Air: Do not run this specific MCR under nitrogen unless you are adding a chemical oxidant. The reaction requires aerobic oxidation.

-

Catalyst Check: Ensure your catalyst has redox capability. Copper nanoparticles (Cu/C or Cu2O) are excellent for facilitating this hydrogen transfer [2].

-

Rescue Procedure: If you have isolated the DHP, redissolve it in ethanol and reflux with a mild oxidant (e.g., Iodine, DDQ, or simply bubbling air through the solution with a catalyst) to convert it to the pyridine.

Troubleshooting Module: Hydrolysis of the Cyano Group

Symptom: IR spectrum shows a weak or missing nitrile peak (~2200 cm⁻¹) and a strong carbonyl peak (~1650–1690 cm⁻¹). Stage: Post-Reaction / Work-up.

Root Cause Analysis

The C

Risk Factors:

-

High Temperature + Water: Refluxing in aqueous ethanol for extended periods (>12 hours).

-

Acid/Base Work-up: Using strong mineral acids (HCl) or strong bases (NaOH) during purification.

Corrective Protocol

Q: How do I prevent nitrile loss? A:

-

Solvent Control: If the reaction is sluggish, do not simply boil it longer in water. Switch to Ethanol/Water (1:1) or TFE (Trifluoroethanol) which promotes the reaction via hydrogen bonding without requiring harsh pH conditions [3].

-

Neutral Work-up: Avoid acidifying the reaction mixture to precipitate the product. The product is often basic; wash with cold water and recrystallize from hot ethanol/DMF.

-

Monitoring: Stop the reaction immediately upon disappearance of the aldehyde (monitor via TLC). Extended heating after conversion promotes hydrolysis [4].

Decision Tree: Synthesis Rescue

Use this flow to determine the next step for your failed experiment.

Figure 2: Diagnostic flowchart for evaluating crude reaction outcomes.

Optimized Standard Protocol

To minimize the side reactions described above, use this validated protocol which balances rate and stability.

Reagents:

-

Aromatic Aldehyde (1.0 mmol)

-

Ketone (e.g., Acetophenone) (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ammonium Acetate (1.5 mmol)

-

Solvent: Ethanol:Water (2:1 v/v) or Ethanol (95%)

-

Catalyst: Cu/C nanoparticles (2 mol%) OR Piperidine (catalytic drops)

Procedure:

-

Dissolution: Dissolve aldehyde and malononitrile in the solvent first. Stir for 5 minutes at room temperature (allows initial Knoevenagel condensation).

-

Addition: Add the ketone, ammonium acetate, and catalyst.[2][3]

-

Reaction: Heat to 80°C (Reflux).

-

Critical Check: Ensure the condenser is open to air (or use a drying tube if strictly necessary, but avoid inert gas) to allow oxidative dehydrogenation.

-

-

Monitoring: Check TLC every 30 minutes. Most reactions complete in 2–4 hours .

-

Isolation: Cool to room temperature. The 2-amino-3-cyanopyridine should precipitate.

-

Purification: Filter the solid. Wash with cold water (removes excess NH4OAc) and cold ethanol (removes unreacted aldehyde). Recrystallize from DMF/Ethanol if necessary.

References

-

Khalifeh, R., & Ghamari, M. (2015).[3] A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.[2][3] Journal of the Brazilian Chemical Society, 26(9), 1867-1873. Link

-

Yahyazadeh, A., et al. (2018).[3] Four-Component Synthesis of 2-Amino-3-Cyanopyridine Derivatives Catalyzed by Cu@imineZCMNPs. Catalysis Letters. Link

-

Gouda, M. A., et al. (2014).[1][4] Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297-330.[1] Link[1]

-

ChemGuide. (n.d.). Hydrolysis of Nitriles. ChemGuide UK. Link

Sources

Preventing dimerization in reactions with aminopyridines

Technical Support Center: Aminopyridine Reaction Optimization

Welcome to the Technical Support Center

You are likely here because your reaction with a 2-, 3-, or 4-aminopyridine (AP) scaffold has failed. The symptoms are classic: low yields, intractable "black tar" mixtures, or the isolation of symmetric dimers (azo-linkages or ureas) instead of your desired product.

Aminopyridines are deceptive. They appear to be simple anilines, but the pyridine ring nitrogen (

Module 1: The Mechanistic Root Cause (FAQ)

Q1: Why do aminopyridines dimerize or fail to couple compared to regular anilines?

A: The failure mode is rarely simple "dimerization." It is usually a competition between tautomerism and dual-nucleophilicity , leading to two distinct types of byproducts often mistaken for dimers.

-

The Nucleophilicity Trap (Regioselectivity): The ring nitrogen (

) is often more nucleophilic than the exocyclic amine ( -

Oxidative Dimerization (Azo-Formation): Aminopyridines are electron-rich and prone to oxidation. In the presence of air, metal catalysts (Cu, Pd), or oxidants, they form radical intermediates that couple to form azo-dimers (

) or hydrazines.

Q2: How does tautomerism affect my reaction?

A: Aminopyridines exist in equilibrium between the Amino form (aromatic) and the Imino form (non-aromatic). While the Amino form predominates, the Imino tautomer exposes the ring nitrogen for bonding. This equilibrium complicates base selection; using a base that is too weak fails to deprotonate the exocyclic amine, while the ring nitrogen remains a nucleophilic sink.

Visualizing the Problem

Figure 1: The reactivity landscape of aminopyridines. Path A represents the common "dead-end" intermediate often mistaken for low reactivity. Path C represents the chemical dimerization.

Module 2: Troubleshooting & Prevention Strategies

Use this decision matrix to select the correct protocol for your specific failure mode.

Scenario A: The "Black Tar" (Oxidative Dimerization)

-

Symptom: Reaction mixture turns dark/black rapidly. LCMS shows M+M-2 peaks (Azo dimers).

-

Cause: Radical coupling mediated by trace metals or oxygen.

-

Prevention:

-

Degas Solvents: Sparge all solvents with Argon for 15 minutes.

-

Antioxidants: Add 5-10 mol% BHT (Butylated hydroxytoluene) if the reaction allows.

-

Avoid Bleach/Oxidants: Never use hypochlorite near aminopyridines unless synthesizing azo dyes.

-

Scenario B: Low Yield in Amide Coupling (The Regio-Trap)

-

Symptom: Starting material remains, or isolation yields hydrolyzed acid.

-

Cause: Formation of unreactive N-acylpyridinium species (Path A in Fig 1).

-

Prevention:

-

Switch Reagents: Stop using Acid Chlorides/EDCI. Use HATU or T3P .

-

Protecting Group Strategy: If direct coupling fails, you must use the Boc-protection route (Protocol 4.1).

-

Comparative Reagent Data

| Coupling Reagent | Risk of Dimerization/Side Rxn | Suitability for Aminopyridines | Notes |

| Acid Chlorides | High (Ring N attack) | Low | Forms hygroscopic salts; requires harsh heating to rearrange. |

| EDCI / HOBt | Medium | Low-Medium | Often too slow; allows competitive side reactions. |

| HATU / HOAt | Low | High | Fast kinetics favor the desired Exocyclic N attack. |

| T3P (Propylphosphonic anhydride) | Very Low | High | Low epimerization; drives reaction to completion. |

Module 3: Experimental Protocols

These protocols are designed as self-validating systems . If the in-process check (IPC) fails, do not proceed to the next step.

Protocol 3.1: The "Gold Standard" Boc-Protection Strategy

Use this when direct coupling yields <30%. This masks the nucleophilic competition.

Reagents:

-

Aminopyridine substrate (1.0 equiv)[1]

- (Di-tert-butyl dicarbonate) (1.2 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv) [Critical Catalyst]

-

Solvent: DCM or THF (Anhydrous)

Step-by-Step:

-

Setup: Dissolve substrate and

in DCM under Argon. -

Catalysis: Add DMAP.[2] Observation: Gas evolution (

) should occur if reaction is proceeding. -

IPC (TLC/LCMS): Check after 2 hours.

-